Alendronate monosodium monohydrate

Description

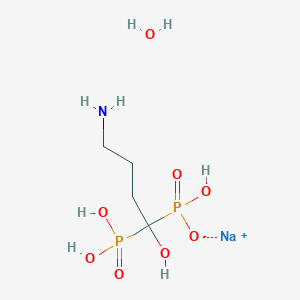

Structure

3D Structure of Parent

Properties

CAS No. |

260055-05-8 |

|---|---|

Molecular Formula |

C4H14NNaO8P2 |

Molecular Weight |

289.09 g/mol |

IUPAC Name |

sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate;hydrate |

InChI |

InChI=1S/C4H13NO7P2.Na.H2O/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);;1H2/q;+1;/p-1 |

InChI Key |

DUYCFMAOEDAKDN-UHFFFAOYSA-M |

Canonical SMILES |

C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.O.[Na+] |

Origin of Product |

United States |

Chemical Synthesis and Derivative Research

Synthetic Approaches to Bisphosphonates and Alendronate Monosodium Monohydrate

The synthesis of bisphosphonates (BPs), including alendronate, has evolved to improve efficiency and yield. The conventional industrial synthesis involves the reaction of a relevant carboxylic acid with phosphorous acid and a phosphorus halide, followed by hydrolysis. mdpi.commdpi.com For alendronate, the starting carboxylic acid is 4-aminobutyric acid. google.com This mixture is typically reacted in the presence of an agent like methanesulfonic acid, followed by the addition of sodium hydroxide (B78521) to form the sodium salt. google.com

One of the most widely used methods for preparing hydroxybisphosphonates is the Kieczykowski et al. process, which involves reacting carboxylic acids with phosphorus trichloride (B1173362) and phosphoric acids, followed by hydrolysis. frontiersin.org A significant advancement in the synthesis of nitrogen-containing bisphosphonates is the use of microwave-assisted synthesis (MWAS). mdpi.com This technique has been shown to be a rapid, simple, and efficient alternative to conventional heating. mdpi.com For instance, the MWAS of alendronate sodium, using 4-aminobutyric acid, phosphorous acid, and phosphorous trichloride in a 1:3:3 ratio with sulfolane (B150427) as the solvent, resulted in a high yield of 78%. mdpi.com

The specific hydrate (B1144303) form of the final product is critical. Alendronate sodium trihydrate can be prepared as described in U.S. Patent No. 4,922,007. google.com To obtain the monohydrate form, the trihydrate can be converted by refluxing it in a water-free alkanol, such as absolute ethanol, with a drying agent like 3 Å molecular sieves. google.com This process effectively removes two water molecules to yield the stable this compound. google.com

Table 1: Comparison of Synthetic Methods for Alendronate Sodium

| Method | Reagents | Key Features | Yield | Reference |

|---|---|---|---|---|

| Conventional | 4-aminobutyric acid, phosphorous acid, phosphorous trichloride, methanesulfonic acid | Standard industrial process | - | mdpi.comgoogle.com |

| Microwave-Assisted Synthesis (MWAS) | 4-aminobutyric acid, phosphorous acid, phosphorous trichloride, sulfolane | Rapid, efficient, simple | 78% | mdpi.com |

**2.2. Functionalization and Derivatization for Research Applications

The primary amino group and phosphonate (B1237965) groups of alendronate serve as reactive handles for chemical modification, enabling the development of derivatives for research into biodistribution, analytical detection, and metal complexation. tandfonline.combiorxiv.orgnih.gov

To visualize the distribution of alendronate in biological systems, researchers have conjugated it with fluorescent dyes. These labeled molecules allow for real-time tracking and quantification in vivo.

Fluorescein Isothiocyanate (FITC): Alendronate has been labeled with the pH-sensitive dye FITC to create Aln-FITC. researchgate.netnih.govsigmaaldrich.comsemanticscholar.org This derivative shows a selective affinity for hydroxyapatite (B223615), the main mineral component of bone. researchgate.netnih.gov In vivo biodistribution studies in rats demonstrated that intravenously injected Aln-FITC is rapidly and specifically delivered to bone tissue, with the fluorescence signal lasting for at least 12 hours. researchgate.netnih.govsemanticscholar.org The simple and fast synthesis relies on the reactivity between the isothiocyanate group of FITC and the primary amino group of alendronate. semanticscholar.org

Cyanine Dyes (Cy5.5): A near-infrared (NIR) fluorescent probe, Cy5.5, was conjugated to alendronate's primary amino group via its hydroxysuccinimide ester group. biorxiv.org The resulting Cy5.5-ALN conjugate retained alendronate's high affinity for hydroxyapatite, with up to 85% of the conjugate binding to it in vitro, compared to only 6% for the free dye. biorxiv.org In vivo studies in mice showed that Cy5.5-ALN accumulates specifically in the spine, jaw, knees, and paws over time, confirming its utility as a bone-targeting probe. biorxiv.org

Alendronate lacks intrinsic chromophores or fluorophores, making its direct quantification by common spectroscopic methods challenging. nih.gov To overcome this, pre- or post-column derivatization techniques are employed, which involve chemically modifying the primary amino group to introduce a detectable moiety. tandfonline.comchromforum.org

Hantzsch Condensation Reaction: A pre-column derivatization method based on the Hantzsch reaction has been developed for the simultaneous determination of alendronate and its primary impurity, 4-aminobutanoic acid (ABA), by HPLC with a diode-array detector (DAD). nih.gov The primary amino groups of both compounds react with acetylacetone (B45752) and formaldehyde (B43269) to create yellow-colored products detectable at 340 nm. nih.gov

Fluorogenic Reagents:

Fluorescamine (B152294): This reagent reacts with alendronate's primary amine to form a highly fluorescent derivative, enabling sensitive detection via synchronous fluorescence measurement. nih.gov

o-Phthalaldehyde (OPA): OPA is a widely used derivatizing agent that reacts with the primary amino group of alendronate to produce a fluorescent product with an emission maximum around 470 nm. nih.gov This derivatization is a common technique for spectrofluorimetric and HPLC-based analysis. nih.govresearchgate.net

9-fluorenylmethyl chloroformate (FMOC): Pre-column derivatization of alendronate with FMOC at a pH of 9 allows for sensitive and specific HPLC analysis with UV detection at 266 nm. chromforum.org

Table 2: Derivatization Reagents for Analytical Detection of Alendronate

| Reagent | Reaction Principle | Detection Method | Reference |

|---|---|---|---|

| Acetylacetone/Formaldehyde | Hantzsch Condensation | HPLC-DAD (340 nm) | nih.gov |

| Fluorescamine | Forms fluorescent derivative | Synchronous Fluorometry | nih.gov |

| o-Phthalaldehyde (OPA) | Forms fluorescent derivative | Spectrofluorimetry / HPLC-FD (Em: ~470 nm) | nih.govresearchgate.net |

| 9-fluorenylmethyl chloroformate (FMOC) | Forms UV-active derivative | HPLC-UV (266 nm) | chromforum.org |

The phosphonate groups of alendronate are effective chelators of divalent and trivalent metal cations. tandfonline.comunipa.it This property is fundamental to its affinity for calcium on the surface of hydroxyapatite and has been exploited to create novel materials and analytical methods. nih.govunipa.it

Bisphosphonate-Based Coordination Complexes (BPCCs): Alendronate reacts with bioactive metal ions such as Ca²⁺, Zn²⁺, and Mg²⁺ under hydrothermal conditions to form crystalline BPCCs. nih.gov The formation of these complexes can alter the compound's properties, including its dissolution profile and cytotoxicity. nih.gov For example, nano-sized crystals of an alendronate-calcium complex (nano-Ca@ALEN) showed higher cytotoxicity against MDA-MB-231 breast cancer cells than alendronate alone. nih.gov The stoichiometry of binding between alendronate and calcium has been shown to be 2:1. acs.org

Complexation for Analytical Quantification: The metal-chelating ability of alendronate is also used for its quantification. Complexation with metal ions like Fe³⁺, Cu²⁺, or Ce⁴⁺ can enhance sensitivity for UV-spectrophotometric detection. tandfonline.com For instance, quantification of alendronate from dissolved BPCCs was achieved by derivatization with Cu²⁺, which forms a soluble complex suitable for analysis. nih.gov

Thermodynamic studies of alendronate-functionalized polymers binding with Ca²⁺ have shown that the interactions are entropically driven, meaning the complex formation is favored due to a large positive change in entropy resulting from the release of water molecules and counterions upon binding. acs.org

Compound Reference Table

Advanced Analytical Methodologies for Research

Chromatographic Methods

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the quantitative analysis of alendronate. Gas Chromatography (GC), however, is less commonly employed for this compound due to its low volatility.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is the most widely utilized technique for the determination of alendronate. researchgate.netnih.gov Given the compound's lack of a native chromophore, these methods almost invariably involve a derivatization step to attach a UV-absorbing or fluorescent tag to the primary amine group of the alendronate molecule, thereby enhancing detection sensitivity. researchgate.netresearchgate.net

To enable sensitive detection, alendronate is typically derivatized prior to its introduction into the HPLC system. Several reagents have been successfully used for this purpose.

9-fluorenylmethyl chloroformate (FMOC-Cl): This is one of the most common derivatizing agents for alendronate. researchgate.nettandfonline.comfabad.org.tr The reaction of FMOC-Cl with the primary amino group of alendronate yields a highly fluorescent derivative, allowing for sensitive detection. researchgate.nettandfonline.com The derivatization is typically carried out in a buffered alkaline medium, such as borate (B1201080) or carbonate buffer. researchgate.nettandfonline.com This technique has been successfully applied to the analysis of alendronate in pharmaceutical dosage forms, human plasma, and urine, as well as in microparticular systems. researchgate.nettandfonline.comfabad.org.trresearchgate.net The Japanese Pharmacopoeia also describes a method involving pre-column derivatization with FMOC-Cl for the quantification of alendronate sodium hydrate (B1144303). shodexhplc.comshodex.com

Dansyl Chloride: Dansyl chloride is another well-established derivatizing agent for primary and secondary amines, converting them into highly fluorescent dansyl derivatives. This reagent has been used for the pre-column derivatization of amino acids for HPLC analysis with fluorescence detection, a technique applicable to alendronate. researchgate.net

4-Chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl): NBD-Cl reacts with the primary amino group of alendronate, yielding a fluorescent derivative that can be quantified. This reagent has been used in spectrophotometric methods for alendronate determination.

Other Derivatizing Agents: Besides the aforementioned reagents, other compounds have been employed for the derivatization of alendronate.

o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with the primary amine of alendronate to form a fluorescent isoindole derivative. nih.govresearchgate.netnih.gov This reaction is rapid and has been used for the analysis of alendronate in tablets and urine. nih.govresearchgate.net

Phenyl isothiocyanate (PITC): PITC reacts with alendronate to form a phenylthiocarbamoyl derivative, which can be detected by UV spectrophotometry. tandfonline.com

Hantzsch Reaction: A pre-column derivatization based on the Hantzsch condensation reaction, involving acetyl acetone (B3395972) and formaldehyde (B43269), produces a yellow-colored product that can be detected at 340 nm. nih.gov

The choice of detector is intrinsically linked to the derivatization agent used.

Fluorescence Detection: This is a highly sensitive detection method used in conjunction with fluorescent derivatizing agents like FMOC-Cl, OPA, and dansyl chloride. researchgate.netnih.govtandfonline.comtandfonline.com For FMOC-derivatized alendronate, excitation and emission wavelengths are typically around 260-265 nm and 310-315 nm, respectively. researchgate.nettandfonline.com

UV Detection: Following derivatization with a chromophoric agent such as PITC, UV detection can be employed. tandfonline.com Indirect UV detection has also been reported, where the analyte is detected by the decrease in absorbance of a UV-absorbing component in the mobile phase. electrochemsci.org

Photo-Diode Array (PDA) Detection: A PDA detector provides the advantage of acquiring the entire UV-visible spectrum of the eluting peak, which can aid in peak identification and purity assessment. nih.govyoutube.comyoutube.com This has been used for the detection of alendronate derivatives from the Hantzsch reaction. nih.gov

Mass Spectrometry (MS) Detection: HPLC coupled with mass spectrometry (LC-MS or LC-MS/MS) offers high selectivity and sensitivity, making it a powerful tool for the analysis of alendronate in complex biological matrices like plasma and urine. tandfonline.comtandfonline.comelectrochemsci.orgnih.gov Derivatization is often still necessary to improve chromatographic retention and ionization efficiency. tandfonline.comtandfonline.comelectrochemsci.orgnih.gov Techniques using trimethylsilyl (B98337) diazomethane (B1218177) and diazomethane as derivatizing agents have been developed for LC-MS/MS analysis. tandfonline.comtandfonline.comnih.gov Recently, a derivatization-free hydrophilic-interactive chromatography-mass spectrometry (HILIC-MS/MS) method has also been developed. nih.gov

| Derivatizing Agent | Detection Method | Matrix | Reference |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence, UV | Pharmaceutical Dosage Forms, Plasma, Urine, Microparticular Systems | researchgate.nettandfonline.comfabad.org.trtandfonline.comresearchgate.netshodexhplc.comshodex.com |

| o-Phthalaldehyde (OPA) | Fluorescence | Tablets, Urine | nih.govresearchgate.netnih.gov |

| Phenyl isothiocyanate (PITC) | UV | Rat Plasma | tandfonline.com |

| Hantzsch Reagents | Photo-Diode Array | Raw Material, Pharmaceutical Preparations | nih.gov |

| Trimethylsilyl diazomethane | Mass Spectrometry | Human Plasma | tandfonline.comtandfonline.com |

| Diazomethane | Mass Spectrometry | Human Serum and Urine | nih.gov |

HPLC methods have been crucial for the characterization of alendronate-loaded microparticular drug delivery systems. fabad.org.trresearchgate.netnih.govresearchgate.netfarmaciajournal.com A validated pre-column HPLC method using FMOC derivatization has been employed to determine the drug content in microparticular systems and to quantify the amount of drug released during in vitro studies. fabad.org.trresearchgate.net This allows for the precise evaluation of drug loading efficiency and release kinetics from various polymeric microspheres and beads. fabad.org.trresearchgate.net

Gas Chromatography (GC)

Due to the high polarity, low volatility, and thermal lability of alendronate monosodium monohydrate, Gas Chromatography (GC) is generally not a suitable method for its direct analysis. The compound would require extensive derivatization to increase its volatility and thermal stability, making the procedure complex and prone to variability. Consequently, the scientific literature predominantly focuses on liquid-phase separation techniques for alendronate analysis. nih.gov

Electrophoretic Techniques (Capillary Electrophoresis)

Capillary Electrophoresis (CE) has emerged as a viable alternative to HPLC for the analysis of alendronate. nih.govnih.gov This technique separates ions based on their electrophoretic mobility in an electric field. For the analysis of alendronate, pre-column derivatization with a fluorescent tag, such as 2,3-naphthalene dicarboxaldehyde (NDA), is employed to enable sensitive fluorescence detection. nih.gov CE methods have been successfully applied to the analysis of alendronate in human urine and plasma, demonstrating good sensitivity and relatively short analysis times. nih.gov Indirect UV detection has also been utilized in CE for the analysis of alendronate. elsevierpure.com

| Technique | Derivatization/Detection | Matrix | Key Findings | Reference |

| Capillary Electrophoresis | Pre-column derivatization with NDA / Fluorescence Detection | Human Urine and Plasma | Linear ranges of 5-100 ng/mL in urine and 5-70 ng/mL in plasma; LOD of 1.5 ng/mL. | nih.gov |

| Capillary Zone Electrophoresis | Indirect UV Detection | Dosage Forms | Rapid separation (<3.2 min) with good linearity and sensitivity (LOD < 50 µg/mL). | elsevierpure.com |

Spectroscopic Quantification Methods (Flame Photometry for Anion Detection)

Flame photometry, or flame atomic emission spectrometry (AES), is a technique primarily used for the quantitative determination of alkali and alkaline earth metals, such as sodium, potassium, and calcium. kruess.comslideshare.net The method relies on the principle that when a solution containing metal ions is introduced into a flame, the heat excites the atoms, causing them to emit light at characteristic wavelengths. slideshare.net The intensity of this emitted light is proportional to the concentration of the element in the sample. slideshare.net

Direct application of flame photometry for the detection of the phosphonate (B1237965) anion in alendronate is not a standard or reported methodology. The technique is designed to detect atomic species, predominantly metals, and not polyatomic anions like phosphonates. However, the determination of phosphorus, the key element in the phosphonate group, can be achieved through flame emission spectrometry under specific conditions. This typically involves using a cool, hydrogen-rich flame, which promotes the formation of an excited HPO molecule that emits a characteristic green light, with a primary emission band at 526.2 nm. tandfonline.comunh.edu This approach, while feasible for elemental phosphorus analysis, is subject to significant interference from metal ions and requires specialized instrumental setups, such as a graphite (B72142) atomizer for sample introduction, to enhance sensitivity and reduce interferences. unh.edu

Given these complexities and the indirect nature of the measurement, flame photometry is not a preferred method for alendronate quantification. Instead, research has focused on other spectroscopic techniques that exploit alendronate's ability to form complexes or undergo derivatization. nih.gov For instance, UV-spectrophotometry can be employed after forming a complex between alendronate and metal ions like Fe(III), which creates a product with measurable absorbance. researchgate.net

Method Validation Parameters for Research Assays

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose. ich.org For research assays of alendronate, validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), and encompasses several key parameters. nih.govresearchgate.net

Linearity and Range

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. ich.org The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. ich.org Various spectrophotometric and chromatographic methods have been validated for alendronate, each establishing a distinct linear working range.

For example, spectrophotometric methods based on derivatization with reagents like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) and 2,4-dinitrofluorobenzene (DNFB) have demonstrated linearity across different concentration ranges. nih.gov Similarly, spectrofluorometric methods and HPLC assays with fluorescence detection also exhibit excellent linearity. elsevierpure.com

Table 1: Reported Linearity and Range for Alendronate Assays

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery. Precision measures the degree of agreement among a series of measurements under the same conditions, typically reported as the relative standard deviation (%RSD). Both intra-day (repeatability) and inter-day (intermediate precision) are assessed. ich.org

Validated methods for alendronate consistently show high accuracy and precision. For instance, spectrophotometric methods have reported mean percentage recoveries close to 100% with low %RSD values. nih.gov HPLC methods also demonstrate excellent precision, with %RSD values for intra- and inter-day assays well within acceptable limits (typically less than 2% for drug substance and less than 15% for bioanalytical methods). researchgate.netelsevierpure.com

Table 2: Accuracy and Precision Data for Alendronate Assays

Sensitivity (LOD, LOQ)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov These values are crucial for determining trace amounts of the drug, especially in biological samples.

Different derivatization agents and detection techniques yield varying levels of sensitivity for alendronate analysis.

Table 3: Sensitivity Parameters for Alendronate Assays

Stability of Analytes in Research Media

The stability of alendronate in various solutions and under different storage conditions is a critical parameter for ensuring the reliability of analytical results. Research has shown that standard aqueous solutions of alendronate are stable for at least 10 days when stored in a refrigerator. nih.gov Stability studies are also performed on derivatized solutions; for example, the fluorophore formed by reacting alendronate with fluorescamine (B152294) is stable for at least 2 hours at room temperature. nih.gov In the context of forced degradation studies, alendronate sodium has been found to be quite stable under hydrolytic (acid and base), thermal, and photolytic stress conditions, but it shows significant degradation under oxidative stress. researchgate.net The stability of alendronate during in vitro release studies has also been confirmed, with solutions in sodium citrate (B86180) buffer (pH 7.4) showing no degradation over several days at room temperature. fabad.org.tr These findings are crucial for defining the proper handling and storage procedures for samples during research assays.

Application of Certified Reference Materials in Quality Control

Certified Reference Materials (CRMs) are indispensable tools in analytical chemistry, playing a pivotal role in ensuring the quality and reliability of measurement results. researchgate.net In the context of this compound, CRMs are crucial for a variety of quality control applications.

The use of CRMs is internationally recognized and recommended for method validation, calibration of analytical instruments, and the assessment of method performance. researchgate.net By analyzing a CRM with a known and certified concentration of alendronate, laboratories can verify the accuracy and precision of their own analytical methods. researchgate.net This is particularly important in the pharmaceutical industry, where stringent quality control is paramount to ensure the safety and efficacy of the final product.

In-house reference materials or quality control materials (QCMs) can also be prepared and used to supplement the use of CRMs, especially for routine quality control. researchgate.net These materials are thoroughly characterized within the laboratory and used to monitor the ongoing performance of analytical procedures.

The table below summarizes some of the validated analytical methods for Alendronate, highlighting key performance parameters that are verified using reference standards.

| Analytical Method | Derivatizing Agent/Detection | Matrix | Key Findings |

| Spectrophotometry | NBD-Cl | Pure form, Tablets | Linear range: 1.0-20.0 µg/mL, LOD: 0.09 µg/mL. nih.govresearchgate.net |

| Spectrophotometry | DNFB (heat-catalyzed) | Pure form, Tablets | Linear range: 4.0-40.0 µg/mL, LOD: 1.06 µg/mL. nih.govresearchgate.net |

| Spectrophotometry | DNFB (micellar-catalyzed) | Pure form, Tablets | Linear range: 1.5-30.0 µg/mL, LOD: 0.06 µg/mL. nih.govresearchgate.net |

| HPLC | OPA/UV Detection | Tablets | Satisfactory accuracy, precision, and linearity. researchgate.net |

| HPLC | OPA/Fluorescence Detection | Urine | LOQ of 0.6 ng/mL achieved. researchgate.net |

| LC-MS | Diazomethane/ESI-MS | Human Urine | LOD of 0.250 ng/mL. electrochemsci.org |

LOD: Limit of Detection; LOQ: Limit of Quantification

The development and use of these robust analytical methods, underpinned by the proper application of certified reference materials, ensure the consistent quality and reliability of this compound for its intended applications.

Molecular and Cellular Mechanism of Action Studies

Primary Molecular Target Elucidation

The principal molecular target of alendronate has been unequivocally identified as Farnesyl Pyrophosphate Synthase (FPPS). nih.govmedchemexpress.comnih.govresearchgate.netpharmgkb.org This enzyme plays a crucial role in the mevalonate (B85504) pathway, which is responsible for the synthesis of isoprenoid lipids. wikipedia.orgpatsnap.com

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)

Alendronate acts as a potent and specific inhibitor of FPPS. nih.govmedchemexpress.compharmgkb.org FPPS is a key enzyme that catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) and subsequently with geranyl pyrophosphate (GPP) to form farnesyl pyrophosphate (FPP). nih.gov The nitrogen atom in the side chain of alendronate is critical for this potent inhibitory activity. illinois.edu

Kinetic studies have quantified the potent inhibitory effect of alendronate on FPPS. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug required for 50% inhibition of a specific biological or biochemical function. Studies have reported varying IC50 values for alendronate's inhibition of FPPS, which can be influenced by experimental conditions such as preincubation time. For instance, one study found that alendronate inhibited recombinant human FPPS with an IC50 of 460 nM after a 15-minute preincubation. nih.gov Another study using a rat liver homogenate reported an IC50 of 1700 nM. nih.gov The inhibition is competitive with respect to the allylic pyrophosphate substrates but not IPP, suggesting alendronate functions as an allylic pyrophosphate analog. nih.gov

Table 1: IC50 Values for Alendronate Inhibition of FPPS

| Study System | IC50 Value | Reference |

| Recombinant human FPPS (15 min preincubation) | 460 nM | nih.gov |

| Rat liver cytosolic extract | 1700 nM | nih.gov |

| Purified fusion protein of PTPepsilon | 2 µM | pnas.org |

| PTPmeg1 (fluorescein diphosphate (B83284) substrate) | < 1 µM | nih.gov |

| PTPmeg1 (src-pY527 substrate) | 23 µM | nih.gov |

| PTPsigma (src-pY527 substrate) | 2 µM | nih.gov |

| PTPsigma (fluorescein diphosphate substrate) | 141 µM (for 50% inhibition) | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

By inhibiting FPPS, alendronate effectively disrupts the isoprenoid biosynthesis pathway. nih.govwikipedia.org This leads to a reduction in the cellular pools of key downstream products, namely farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP). wikipedia.orgnih.gov FPP is the direct product of the reaction catalyzed by FPPS, and GGPP is synthesized from FPP. illinois.edu The depletion of these isoprenoid lipids is a critical step in the mechanism of action of alendronate. wikipedia.orgnih.gov Studies have shown that alendronate causes a dose-dependent inhibition of the incorporation of mevalonic acid into sterols, with a concurrent increase in the levels of upstream intermediates like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov

The reduction in FPP and GGPP levels has profound consequences for a post-translational modification process known as protein prenylation. nih.govwikipedia.org Prenylation involves the attachment of isoprenoid lipid groups (farnesyl or geranylgeranyl moieties) to conserved cysteine residues at the C-terminus of a variety of proteins, particularly small GTP-binding proteins. wikipedia.orgbioscientifica.com These small GTPases, including members of the Ras, Rho, Rac, Rab, and Cdc42 families, act as molecular switches in a multitude of cellular processes. pharmgkb.orgwikipedia.org

The attachment of the lipid anchor is essential for the proper subcellular localization and function of these proteins, enabling them to associate with cell membranes and interact with downstream effector molecules. pharmgkb.org By inhibiting the synthesis of the necessary isoprenoid donors, alendronate prevents the prenylation of these small GTPases. nih.govpharmgkb.orgwikipedia.org This leads to the accumulation of unprenylated, cytosolic, and inactive forms of these proteins. nih.gov The disruption of the function of these critical signaling proteins, which regulate osteoclast morphology, cytoskeletal organization, membrane ruffling, and vesicular trafficking, ultimately leads to osteoclast inactivation and apoptosis. pharmgkb.orgwikipedia.orgnih.govnih.gov

Secondary Molecular Targets and Pathways

While the inhibition of FPPS is the primary mechanism of action, some research suggests that alendronate may have other molecular targets, although these are considered secondary to its main effect. nih.gov

Impact on Microtubule Dynamics and Organization

The direct impact of alendronate monosodium monohydrate on microtubule dynamics and organization within osteoclasts is not extensively detailed in the current body of research. While it is known that the disruption of the osteoclast cytoskeleton is a key consequence of alendronate action, leading to the loss of the ruffled border essential for bone resorption, the specific effects on microtubule polymerization, stability, and arrangement are not as well-characterized as its influence on the actin ring. The inhibition of the mevalonate pathway by alendronate leads to a deficiency in prenylated proteins, which are crucial for the proper functioning of small GTPases that regulate cytoskeletal organization. pharmgkb.orgnih.gov This disruption of GTPase signaling is understood to be the primary mechanism behind the observed cytoskeletal abnormalities, which would include the microtubule network. However, specific studies focusing solely on the interaction between alendronate and microtubule dynamics are limited.

Role in DNA Damage and Cytotoxicity Pathways

This compound has been shown to induce cytotoxicity in various cell types, with apoptosis, or programmed cell death, being a prominent mechanism. This effect is particularly relevant in osteoclasts, where alendronate's induction of apoptosis contributes to the reduction in bone resorption. patsnap.com

High concentrations of alendronate have been demonstrated to be cytotoxic to several cell types in vitro. For instance, studies on human rotator cuff tendon fibroblasts and other cell lines have shown that alendronate can impair cell viability and proliferation. The cytotoxic effects are often dose-dependent.

The primary mechanism leading to apoptosis is the inhibition of Farnesyl Pyrophosphate Synthase (FPPS) in the mevalonate pathway. patsnap.compatsnap.com This enzymatic blockage disrupts the synthesis of isoprenoid lipids necessary for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac. pharmgkb.orgnih.gov These proteins are critical regulators of cell survival signaling pathways. The loss of their function due to lack of prenylation can trigger the intrinsic apoptotic cascade.

Furthermore, research in osteosarcoma cells has indicated that alendronate can inhibit the PI3K/Akt/NFκB cell survival pathway. nih.gov By blocking the activation of PI3K, alendronate prevents the downstream activation of Akt and NFκB, which are crucial for promoting cell survival and inhibiting apoptosis. nih.gov This inhibition of pro-survival signals contributes to the cytotoxic effects of the drug. While DNA damage can be a trigger for apoptosis, the direct role of alendronate in causing DNA lesions is less clear compared to its well-documented effects on signaling pathways that lead to programmed cell death.

Table 1: Effects of Alendronate on Cell Viability and Proliferation

| Cell Type | Alendronate Concentration | Observed Effect | Reference |

|---|---|---|---|

| Human Rotator Cuff Fibroblasts | High concentrations | Significant cytotoxicity, impaired proliferation and migration | [N/A] |

| Human Osteoblasts | 5 µM | Neutral effect on proliferation | tandfonline.com |

| Human Osteoblasts | 20 µM | Decline in proliferation | tandfonline.com |

| Human Osteoblasts | 100 µM | Dramatic reduction in proliferation | tandfonline.com |

| Osteosarcoma Cells | Not specified | Decrease in viable cells to about 30% | nih.gov |

This table is generated based on available data and is for illustrative purposes.

Cellular Localization and Uptake Mechanisms

Preferential Localization to Bone Resorption Sites

This compound exhibits a high affinity for bone mineral, particularly hydroxyapatite (B223615), which leads to its preferential accumulation at sites of active bone remodeling. patsnap.compatsnap.com This targeted localization is a key feature of its therapeutic efficacy. Autoradiography studies using radiolabeled alendronate have visually confirmed its non-uniform distribution in bone, with dense labeling observed primarily under osteoclasts at bone resorption sites. nih.gov This selective binding ensures that high concentrations of the drug are delivered directly to the areas where osteoclastic activity is most pronounced, thereby maximizing its inhibitory effect on bone resorption while minimizing systemic exposure. nih.gov

Internalization into Osteoclasts via Endocytosis

Once localized to the bone surface, alendronate is internalized by osteoclasts through the process of fluid-phase endocytosis. nih.govnih.gov This uptake occurs as osteoclasts carry out their natural function of resorbing the bone matrix. The drug, bound to the bone mineral, is essentially ingested by the osteoclast as it dissolves the hydroxyapatite. Studies using fluorescently labeled alendronate have shown its rapid internalization into intracellular vesicles within macrophages and osteoclasts. nih.gov The process is not receptor-mediated but rather a consequence of the cell's endocytic activity at the resorption site.

Release from Bone Matrix under Acidic Conditions

The release of alendronate from the bone matrix is facilitated by the acidic microenvironment created by active osteoclasts in the resorption lacuna, also known as Howship's lacuna. nih.govtandfonline.com Osteoclasts pump protons into this sealed-off space, lowering the local pH and dissolving the bone mineral. This acidification not only demineralizes the bone but also liberates the alendronate that was bound to the hydroxyapatite. drugbank.com Once released into the resorption pit, the alendronate is in a prime position to be taken up by the osteoclast. For the internalized alendronate to reach its cytosolic target, farnesyl pyrophosphate synthase, it must exit the endocytic vesicles. This transfer into the cytosol is also dependent on the acidification of these vesicles. nih.gov

Table 2: Summary of Cellular Localization and Uptake of Alendronate

| Process | Key Features | Significance | References |

|---|---|---|---|

| Preferential Localization | High affinity for hydroxyapatite; concentrates at sites of active bone resorption. | Targets the drug to osteoclasts, maximizing local efficacy. | patsnap.compatsnap.comnih.gov |

| Internalization | Occurs via fluid-phase endocytosis as osteoclasts resorb bone. | Delivers the drug into the target cell. | nih.govnih.gov |

| Release from Matrix | Released from hydroxyapatite by the acidic environment of the resorption lacuna. | Makes the drug available for uptake by the osteoclast. | nih.govtandfonline.comdrugbank.com |

| Cytosolic Transfer | Requires acidification of endocytic vesicles. | Allows the drug to reach its intracellular molecular target. | nih.gov |

This table is generated based on available data and is for illustrative purposes.

Differential Uptake by Osteoclasts versus Osteoblasts

The therapeutic efficacy of this compound is rooted in its targeted action on osteoclasts with a comparatively limited direct impact on osteoblasts. While direct comparative uptake studies are not extensively detailed in the literature, the differential effects on these two primary bone cell types are well-documented. Alendronate's mechanism suggests an indirect influence on osteoblasts, often mediated by its primary action on osteoclasts.

Research indicates that the effects of alendronate on osteoblasts are not a result of direct uptake, but rather a consequence of crosstalk between osteoclasts and osteoblasts. nih.govresearchgate.net Studies have shown that alendronate's influence on osteoblast differentiation and function is dependent on the presence of pre-osteoclasts. nih.govresearchgate.net When myeloid lineage cells (precursors to osteoclasts) are removed from bone marrow cultures, alendronate does not significantly affect osteoblast gene expression, suggesting that its action on osteoblasts is not direct but is instead mediated by signals from pre-osteoclasts. researchgate.net

At lower concentrations, alendronate has been observed to result in increased metabolic activity and calcium deposition by osteoblasts. nih.gov However, at higher concentrations, alendronate can exhibit toxicity to both osteoclasts and osteoblasts. nih.gov This dose-dependent effect underscores the complexity of its interaction with bone cells. One study demonstrated that while low doses of alendronate (e.g., 2.4 µg per silk film) increased osteoblast metabolic activity, higher doses (e.g., 12 and 19 µg) led to a reduction in the metabolic activity of co-cultures of osteoclasts and osteoblasts. nih.gov

Furthermore, studies using small interfering RNA (siRNA) to knock down farnesyl pyrophosphate synthase (FPPS), the molecular target of alendronate, have provided additional insights. While FPPS knockdown significantly reduced osteoclast viability, no significant changes were observed in osteoblast proliferation. acs.orgnih.gov This further supports the concept of a differential effect, whereby the primary and direct target of alendronate's action is the osteoclast.

Table 1: Differential Effects of Alendronate on Osteoclasts and Osteoblasts

| Cell Type | Direct Effect of Alendronate | Key Research Findings |

|---|---|---|

| Osteoclasts | Direct inhibition of cellular function and induction of apoptosis. | Alendronate is internalized by osteoclasts, leading to inhibition of FPPS, disruption of the cytoskeleton, and apoptosis. acs.orgnih.govresearchgate.net |

| Osteoblasts | Indirect effects mediated by osteoclasts. | Alendronate's influence on osteoblast differentiation is dependent on the presence of pre-osteoclasts. nih.govresearchgate.net High concentrations can be cytotoxic. nih.gov |

Incorporation into Bone Matrix in a Pharmacologically Inactive State

A key aspect of the pharmacology of this compound is its strong affinity for the mineral component of bone, primarily hydroxyapatite. nih.gov Upon administration, alendronate binds to bone surfaces, particularly at sites of active bone remodeling where the mineral is exposed. nih.gov This binding sequesters the drug in the bone matrix, where it remains in a pharmacologically inactive state.

The incorporated alendronate is not metabolically active while bound to the bone mineral. nih.gov Its therapeutic effect is initiated upon the commencement of bone resorption by osteoclasts. As osteoclasts adhere to the bone surface and create a sealed, acidic microenvironment to dissolve the mineral matrix, the bound alendronate is locally released and subsequently internalized by the osteoclasts. nih.gov This targeted release mechanism ensures that high concentrations of the drug are delivered specifically to the cells responsible for bone resorption.

This process of incorporation into the bone matrix in an inactive form, followed by localized release and activation by osteoclasts, is fundamental to the drug's efficacy and its targeted action. It allows for a sustained presence of the drug at sites of action, contributing to its long-lasting effects on bone turnover.

Cellular Effects on Osteoclasts

Inhibition of Osteoclast Activity and Function

This compound is a potent inhibitor of osteoclast-mediated bone resorption. spandidos-publications.comspandidos-publications.com Its primary mechanism of action at the cellular level is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. acs.orgresearchgate.netacs.org The inhibition of FPPS disrupts the synthesis of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTPase signaling proteins such as Ras, Rho, and Rab. nih.gov

These small GTPases are crucial for a variety of osteoclast functions, including cytoskeletal organization, membrane ruffling, vesicular trafficking, and cell survival. nih.gov By inhibiting their proper function, alendronate effectively disrupts the cellular machinery required for bone resorption.

Studies have demonstrated a significant reduction in bone resorption following alendronate treatment. For instance, in mouse calvaria, treatment with 10 μM alendronate resulted in a 60-70% reduction in bone resorption. nih.gov This inhibition of resorptive activity is a direct consequence of the disruption of essential cellular processes within the osteoclast.

Table 2: Inhibition of Osteoclast Function by Alendronate

| Parameter | Method of Measurement | Result of Alendronate Treatment |

|---|---|---|

| Bone Resorption | Mouse calvaria assay | 60-70% reduction with 10 μM alendronate. nih.gov |

| Osteoclast Number | Mouse calvaria assay | 50-75% reduction with alendronate treatment. nih.gov |

| FPPS Inhibition | In vitro enzyme assay | Time-dependent inhibition, with potency increasing with preincubation. acs.org |

Modulation of Osteoclast Morphology (e.g., Ruffled Border Formation)

A hallmark of active osteoclasts is the presence of a specialized cell membrane domain known as the ruffled border. This highly convoluted structure is the site of proton and proteolytic enzyme secretion, which is essential for the dissolution of the bone mineral and organic matrix. Alendronate treatment leads to significant alterations in osteoclast morphology, most notably the disruption and disappearance of the ruffled border. nih.govmdpi.com

This effect on the ruffled border is a direct consequence of the disruption of the osteoclast's cytoskeleton. nih.gov The formation and maintenance of the ruffled border are dependent on extensive cytoskeletal reorganization, which is controlled by small GTPases. The inhibition of protein prenylation by alendronate impairs the function of these GTPases, leading to a loss of the polarized cellular structure and the inability to form a functional ruffled border. nih.govresearchgate.net

In addition to the loss of the ruffled border, alendronate-treated osteoclasts exhibit other morphological changes, including an incomplete organization of tight attachments to the bone surface and a widening of the sealing zone area. nih.govresearchgate.net These changes collectively render the osteoclast incapable of effective bone resorption.

Effects on Intracellular Vesicle Transport and Transcytosis

The resorptive activity of osteoclasts relies on a highly organized system of intracellular vesicle transport. This system is responsible for delivering protons and lysosomal enzymes to the ruffled border and for the transcytosis of degraded bone matrix components from the resorption lacuna to the basolateral membrane for release. Alendronate has been shown to significantly disturb this vesicular trafficking. nih.govresearchgate.net

Studies have demonstrated that alendronate-induced inhibition of bone resorption is associated with an accumulation of tubular vesicles containing tartrate-resistant acid phosphatase (TRAP) and electron-dense material within the osteoclast. nih.govresearchgate.net This accumulation suggests a disruption in the normal flow of vesicles to and from the ruffled border.

The impairment of vesicle transport is likely another consequence of the inhibition of small GTPase prenylation, as proteins like Rab are critical regulators of vesicle docking and fusion. nih.govresearchgate.net By disrupting these processes, alendronate effectively paralyzes the cellular machinery responsible for carrying out the chemical and enzymatic degradation of bone.

Induction of Osteoclast Apoptosis

The induction of apoptosis by alendronate is linked to the inhibition of the mevalonate pathway. spandidos-publications.com The deprivation of essential isoprenoid lipids triggers a cascade of events leading to apoptosis. One identified mechanism involves peroxisomal dysfunction, which in turn leads to endoplasmic reticulum (ER) stress. nih.gov This ER stress is marked by the reduced expression of the anti-apoptotic protein Bcl-2 and increased expression of pro-apoptotic proteins such as CHOP, Bax, and cleaved caspase-3. nih.gov

Furthermore, research has shown that bisphosphonates, including alendronate, induce the caspase-dependent cleavage of Mst1 kinase, which is a component of the apoptotic pathway in osteoclasts. spandidos-publications.com The pro-apoptotic effects of alendronate appear to be a downstream consequence of the inhibition of geranylgeranylation. spandidos-publications.com

Interactions with Osteoblasts and Stromal Cells

While the primary cellular target of alendronate is the osteoclast, its mechanism of action also involves significant interactions with osteoblasts and bone marrow stromal cells. These cells play a crucial role in regulating bone remodeling by controlling the differentiation and activity of osteoclasts. orthojournalhms.orgyoutube.com Alendronate influences osteoblasts and stromal cells to secrete factors that inhibit osteoclast-mediated bone resorption. spandidos-publications.com Research suggests that bisphosphonates, including alendronate, can modulate the expression of essential signaling molecules in osteoblasts that are critical for osteoclastogenesis, thereby indirectly controlling bone breakdown. orthojournalhms.org Furthermore, studies indicate that alendronate can also impact osteoblast differentiation and function through complex crosstalk mechanisms involving pre-osteoclasts. nih.gov

Inhibition of Osteoclast Activation by Osteoblast/Stromal Cells

A key indirect mechanism by which alendronate inhibits bone resorption is by influencing osteoblasts and stromal cells to suppress the activation of osteoclasts. This pathway is considered a highly sensitive component of alendronate's action. nih.gov The process is primarily mediated through the regulation of the RANKL/OPG signaling axis, a critical pathway for controlling osteoclast formation and function. orthojournalhms.orgnih.govspringermedizin.de

Osteoblasts and stromal cells produce two key proteins that govern osteoclast activity: Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and Osteoprotegerin (OPG). youtube.comnih.gov RANKL binds to its receptor, RANK, on the surface of osteoclast precursors and mature osteoclasts, triggering signaling pathways that are essential for their differentiation, activation, and survival. youtube.comyoutube.com OPG, also secreted by osteoblasts, acts as a decoy receptor by binding to RANKL and preventing it from interacting with RANK, thus inhibiting osteoclast activity. youtube.comyoutube.com The balance between RANKL and OPG is a critical determinant of bone mass. orthojournalhms.org

Studies investigating the effect of alendronate on the RANKL/OPG system in human osteoblasts (hOB) have yielded complex results. Some research indicates that alendronate's effect is dose- and time-dependent. orthojournalhms.org One study found that alendronate did not alter the expression of OPG in cultured primary human osteoblasts under various conditions (basal, 10% fetal bovine serum, or vitamin D). nih.gov Unexpectedly, the same study reported that at concentrations of 10⁻⁷ M and 10⁻⁵ M, alendronate increased RANKL gene expression in differentiated osteoblasts when stimulated with vitamin D. nih.gov

Research has shown that the inhibition of osteoclast activation by osteoblastic and stromal cells is a potent effect of alendronate that occurs through a non-resorptive mechanism. nih.gov This means the drug does not need to be released from the bone surface by resorption to exert its influence on osteoclast activation, extending its potential effects to any cell that contacts the alendronate-coated bone surface. nih.gov

The table below summarizes findings from a study on the effect of alendronate on gene expression in primary human osteoblasts (hOB).

| Treatment Condition | Alendronate Concentration | Target Gene | Effect | Source |

|---|---|---|---|---|

| Basal, 10% FBS, or Vitamin D stimulated hOB cultures | 10⁻⁹ M, 10⁻⁷ M, 10⁻⁵ M | OPG | No change in gene or protein expression. | nih.gov |

| Vitamin D-stimulated differentiated hOB | 10⁻⁷ M, 10⁻⁵ M | RANKL | Dose-dependent increase in mRNA expression. | nih.gov |

| Basal or 10% FBS stimulated hOB cultures | Not specified | RANKL | No effect observed. | nih.gov |

| Osteoblasts | Not specified | RANKL/OPG Ratio | Likely to decrease the ratio, suppressing osteoclast formation. | orthojournalhms.org |

| Osteoblasts | Not specified | ODF (RANKL) and OPG | Increased expression levels. | nih.gov |

Further research has pointed to other signaling systems involved in the crosstalk between osteoblasts and osteoclasts that are affected by alendronate. For instance, alendronate has been shown to enhance the expression of ephrinB1 protein in pre-osteoclasts. nih.gov This enhanced ephrinB1 can then interact with EphB receptors on osteoblasts, which in turn suppresses osteoblast differentiation. nih.gov This indicates an indirect pathway where alendronate's primary effect on pre-osteoclasts leads to secondary signaling that modulates osteoblast function. nih.gov

Research Frontiers and Future Directions

Exploration of Undiscovered Cellular Targets and Mechanisms

While the primary mechanism of alendronate involves the inhibition of farnesyl diphosphate (B83284) synthase (FPPS) within the mevalonate (B85504) pathway, research is beginning to uncover other potential cellular targets. nih.govworldscientific.comnih.gov This inhibition disrupts the prenylation of small GTPase signaling proteins, which is essential for osteoclast function. worldscientific.com However, emerging evidence suggests that the drug's effects may not be exclusively limited to this pathway.

A genome-wide, high-throughput screening using a barcoded yeast deletion collection was conducted to identify novel targets of nitrogen-containing bisphosphonates, including alendronate. nih.gov This competition analysis revealed potential new targets such as tubulin cofactor B and ASK/DBF4 (Activator of S-phase kinase). nih.gov The study noted that the upregulation of tubulin cofactor B could explain some effects on microtubule dynamics. nih.gov Interestingly, while the effect on DBF4 appeared to be dependent on the mevalonate pathway, the increase in tubulin cofactor B was unaffected by it, suggesting a distinct, mevalonate-independent mechanism of action for alendronate. nih.gov Furthermore, a proteomics study using MG-63 bone cells suggested that alendronate treatment significantly perturbs the RIPK3/Wnt/GSK3/β-catenin signaling pathway, which could affect processes like angiogenesis and inflammation. nih.gov These findings open new avenues for understanding the complete pharmacological profile of alendronate.

Development of Novel Preclinical Models for Disease Research

Preclinical research has historically relied on established animal models of osteoporosis, such as ovariectomized rats and baboons, to demonstrate alendronate's efficacy in preventing bone loss and increasing bone mass. nih.govresearchgate.net These models have been crucial in confirming that bone formed during alendronate therapy is of normal quality. nih.govresearchgate.net

More recent research has employed novel preclinical models to investigate alendronate's effects in other diseases. For instance, surgically induced osteoarthritis models, like the destabilization of the medial meniscus (DMM) in mice and the monoiodoacetate (MIA) model in rats, are being used to study the drug's impact on cartilage and subchondral bone. nih.govnih.gov In rat models of MIA, alendronate treatment was found to preserve subchondral bone trabecular microarchitecture. nih.gov Additionally, animal models have been developed to explore its effects on periodontitis-associated alveolar bone loss in monkeys and even in mouse models of neuropathology induced by d-galactose (B84031) and aluminum chloride. worldscientific.comnih.gov These diverse models are critical for exploring the broader therapeutic applications of the compound.

Investigating Genetic Factors Influencing Molecular Response

The variability in patient response to alendronate has prompted significant research into the genetic factors that may influence its efficacy. It is estimated that genetics can account for a substantial portion of the variability in drug response. nih.gov Studies have identified several single nucleotide polymorphisms (SNPs) in genes related to bone metabolism and the drug's mechanism of action that correlate with the therapeutic outcome of alendronate treatment.

Key genes investigated include those within the mevalonate pathway, such as Farnesyl Diphosphate Synthase (FDPS) and Geranylgeranyl Diphosphate Synthase (GGPS1), as well as genes related to bone turnover and hormonal pathways like the Vitamin D Receptor (VDR), Estrogen Receptor 1 (ER1), and Collagen Type I Alpha 1 Chain (COLIA1). nih.govnih.govnih.gov For example, certain polymorphisms in FDPS (rs2297480) and GGPS1 (rs10925503) have been associated with a less satisfactory response to alendronate in terms of bone mineral density (BMD) improvement. nih.govnih.gov Similarly, variants in the VDR gene have been linked to differences in BMD changes following alendronate therapy. nih.gov This area of pharmacogenetics holds the promise of personalizing osteoporosis treatment by predicting patient response to alendronate based on their genetic profile. nih.gov

Table 1: Genetic Polymorphisms and Their Influence on Alendronate Response

| Gene | Polymorphism | Observed Influence on Alendronate Therapy Response | References |

| FDPS | rs2297480 | The heterozygous CT genotype was associated with smaller increases in lumbar spine BMD. | nih.govnih.gov |

| GGPS1 | rs10925503 | The homozygous CC genotype showed lower increases in total hip BMD. | nih.govnih.gov |

| VDR | BsmI | Patients carrying at least one 'b' allele showed a greater increase in lumbar BMD compared to the 'BB' genotype. | nih.gov |

| COLIA1 | Sp1 | No statistically significant difference was observed, though the 'SS' group showed a trend toward higher BMD increase. | nih.gov |

| ER1 | PvuII, XbaI | No significant association was found between these polymorphisms and the response to alendronate. | nih.gov |

Biomaterial Development for Osteoporotic Bone Applications

To enhance the local efficacy and sustained action of alendronate, research is underway to develop novel biomaterial-based delivery systems. These systems aim to concentrate the drug at the site of osteoporotic defects, improving bone regeneration while minimizing systemic exposure.

One promising approach involves an engineered, implantable collagen scaffold designed for the sustained delivery of alendronate. openaccesspub.org In a preclinical study, alendronate was incorporated into a collagen solution, which was then crosslinked to form a stable scaffold. openaccesspub.org The release kinetics demonstrated that the scaffold could sustainably release alendronate for up to one month. openaccesspub.org When these scaffolds were implanted into cranial defects in ovariectomized rats, they resulted in significantly more bone regeneration compared to collagen scaffolds without the drug. openaccesspub.org Furthermore, the rats treated with the alendronate-collagen scaffold exhibited more trabecular bone in the femur, indicating a systemic benefit in resisting bone loss. openaccesspub.org Such biomaterials have the potential to not only repair specific osteoporotic bone defects but also to help prevent further bone loss. openaccesspub.org

Table 2: Research Findings on Alendronate-Collagen Scaffold

| Parameter | Finding | Reference |

| Drug Release | Average rate of 2.99 μ g/day in the initial 8 days; sustained release for 1 month. | openaccesspub.org |

| Bone Regeneration | Cranial defects with Col-Aln scaffolds showed 11.74% bone regeneration vs. 5.12% in Col-only scaffolds after 3 months. | openaccesspub.org |

| Systemic Effect | Ovariectomized rats with Col-Aln scaffolds had more trabecular bone in the femur metaphysis compared to the control group. | openaccesspub.org |

Mechanistic Research into Broader Therapeutic Potentials Beyond Osteoporosis

Beyond its established role in osteoporosis, mechanistic studies are exploring the potential of alendronate in other therapeutic areas, including oncology and metabolic diseases. The foundational mechanism, inhibition of the mevalonate pathway, is also relevant to the pathophysiology of certain cancers.

In vitro studies have shown that alendronate can inhibit the invasion and migration of human prostate (PC-3, Du-145) and breast (MDA-MB-231) cancer cells. nih.govopenaccesspub.org This effect is attributed to the disruption of the mevalonate pathway, which is crucial for protein prenylation involved in cell motility. nih.gov The anti-invasive effect of alendronate could be reversed by the addition of mevalonate pathway intermediates, confirming the mechanism of action in these cancer cells. nih.gov

There is also emerging research into alendronate's effects on glucose metabolism. A randomized clinical trial found that a 12-week course of alendronate in prediabetic postmenopausal women significantly improved fasting plasma glucose and HbA1c levels, and increased insulin (B600854) sensitivity. nih.gov A separate case-control study suggested that alendronate, when used as an adjuvant to metformin, resulted in a significant reduction of serum Tumor Necrosis Factor-alpha (TNF-α), a cytokine implicated in insulin resistance. qu.edu.iq These findings suggest a potential role for alendronate in modulating the risk of type 2 diabetes, possibly through anti-inflammatory mechanisms. nih.govqu.edu.iqmedscape.comnih.gov

Furthermore, in the context of osteoarthritis, research suggests alendronate may exert beneficial effects by stabilizing the subchondral bone layer and reducing microtrauma, rather than by directly affecting cartilage. nih.gov This highlights a potential application in managing specific phenotypes of osteoarthritis where bone turnover is a significant factor. nih.gov

Q & A

Q. What validated analytical methods are recommended for quantifying alendronate monosodium monohydrate in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with derivatization is widely used, as outlined in USP protocols. Key steps include preparing a 9-fluoromethyl chloroformate reagent solution, optimizing buffer pH for derivatization, and using a C18 column with UV detection at 265 nm . Method validation should assess sensitivity (e.g., limit of detection <0.1 µg/mL), linearity (R² >0.99), and recovery rates (90–110%) . Infrared spectroscopy and flame tests are supplementary for structural verification .

Q. How is the purity of this compound assessed under pharmacopeial standards?

USP guidelines specify tests for:

Q. What are the critical parameters for preparing stable alendronate sodium solutions in dissolution studies?

Use deionized water adjusted to pH 7.4 with phosphate buffer. Avoid metal ions (e.g., Ca²⁺, Mg²⁺) to prevent precipitation. Solutions should be stored at 4°C and analyzed within 24 hours to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers resolve inconsistencies in chromatographic data for this compound during method transfer?

Discrepancies often arise from variations in derivatization efficiency. Standardize reagent preparation (e.g., 9-fluoromethyl chloroformate dissolved in acetonitrile) and reaction time (30–40 minutes at 60°C). Use internal standards like deuterated alendronate to correct for matrix effects . Cross-validate methods with ion-pair chromatography (e.g., using tetrabutylammonium bromide) as an alternative .

Q. What mechanistic insights support the repurposing of alendronate for non-osteoporosis applications, such as oncology?

Alendronate inhibits farnesyl pyrophosphate synthase in the mevalonate pathway, reducing prenylation of small GTPases (e.g., Ras) and inducing apoptosis in cancer cells. In vitro studies use 10–100 µM concentrations, with validation via Western blot for unprenylated Rap1A . Co-administration with statins may reverse effects, necessitating careful experimental design .

Q. How do polymorphic forms of this compound impact bioequivalence studies?

The trihydrate form (CAS 121268-17-5) has distinct solubility and dissolution profiles compared to anhydrous forms. Use powder X-ray diffraction (PXRD) and dynamic vapor sorption (DVS) to characterize polymorphs. In vitro dissolution testing should mimic gastrointestinal pH gradients (1.2 → 6.8) with USP Apparatus II (50 rpm) .

Q. What strategies optimize the synthesis of this compound to minimize phosphonate byproducts?

The γ-aminobutyric acid route achieves ~92% yield by controlling phosphorylation temperature (0–5°C) and using stoichiometric H3PO3/PCl3. Purification via recrystallization in ethanol-water (3:1 v/v) removes residual bisphosphonate impurities . Monitor reaction progress via ³¹P NMR for intermediate identification .

Methodological Notes

- Reference Standards : Always use USP Alendronate Sodium RS (USP 2201011) for quantitative assays to ensure regulatory compliance .

- Safety Protocols : Handle alendronate with PPE (gloves, goggles) due to its irritant properties (H302, H315). Neutralize spills with 10% sodium bicarbonate .

- Data Interpretation : Address low bioavailability (<1%) in pharmacokinetic models by incorporating intestinal efflux transporters (e.g., P-glycoprotein) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.